The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is currently unknown. The provided literature primarily focuses on other pyrazole derivatives with established biological activities, such as cannabinoid receptor antagonists [, , , , , ]. Therefore, no data or analyses are available regarding the specific biological targets or pathways potentially modulated by this compound.
Compound Description: This compound is the title compound discussed in a crystallographic study. The study focuses on elucidating the crystal structure of this specific pyrazole derivative, detailing bond angles and intermolecular interactions within the crystal lattice.
Compound Description: This compound, a pyrazole-fused chalcone derivative, was synthesized and investigated for its antioxidant properties. The study highlighted its moderate free radical scavenging activity (45.12%) against 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Compound Description: This pyrazole derivative is the subject of a crystal structure analysis. The research focuses on the molecule's conformation and the interactions between molecules within the crystal structure, such as hydrogen bonding and π-interactions.
Relevance: This compound and 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole are closely related, sharing the 5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole core structure. Both also feature an aldehyde group at the 4-position. The key difference lies in the presence of a phenyl substituent at position 3 in 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, while 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole features a trifluoromethyl group at that position and a [(4-bromophenyl)sulfanyl]methyl group attached to the pyrazole ring.
Compound Description: This complex pyrazole derivative exhibits potent cannabinoid-1 receptor (CB1R) antagonist activity and is specifically designed to be peripherally restricted, limiting its ability to cross the blood-brain barrier. This property makes it a potential candidate for treating obesity and related metabolic disorders with reduced central nervous system side effects.
Relevance: While this compound does not share the same core structure as 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, it showcases the versatility of the pyrazole scaffold in medicinal chemistry. Both compounds highlight the use of halogenated aromatic rings (2,4-dichlorophenyl in this instance) and trifluoromethyl groups for modulating biological activity and pharmacokinetic properties within the pyrazole class.
Compound Description: SR147778 is a highly potent and selective cannabinoid-1 receptor (CB1) antagonist. It has shown promising results in preclinical studies for reducing food intake, alcohol and sucrose consumption, and modulating other CB1-mediated effects.
Relevance: This compound shares a significant structural similarity with 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Both have a 1-(2,4-dichlorophenyl)-1H-pyrazole core and a 4-bromophenyl substituent. They differ in the substituents at the 3- and 5-positions, with SR147778 featuring a carboxamide group at the 3-position and an ethyl group at the 4-position. The similar structural features highlight the importance of halogenated aryl groups and substituted pyrazole cores in designing CB1 receptor antagonists.
Compound Description: JHU75528 is a novel high-affinity CB1 receptor antagonist specifically designed for potential use as a Positron Emission Tomography (PET) radioligand. It exhibits a favorable combination of high binding affinity and lower lipophilicity compared to other known CB1 antagonists.
Relevance: Although not directly sharing the core structure of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, JHU75528 is relevant due to its shared 1-(2,4-dichlorophenyl)-1H-pyrazole moiety and piperidine-1-yl carboxamide group at position 3. This compound further emphasizes the importance of 1-(2,4-dichlorophenyl)-substituted pyrazole derivatives in the development of CB1 receptor antagonists.
Compound Description: Similar to JHU75528, JHU75575 is a novel, high-affinity CB1 receptor antagonist synthesized and investigated for its potential as a PET radioligand. It displays a combination of high binding affinity and lower lipophilicity compared to previously known CB1 antagonists.
Relevance: Though lacking the exact core structure of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, JHU75575 is relevant due to its shared piperidine-1-yl carboxamide group at position 3 and a halogenated phenyl ring at position 1 of the pyrazole. These similarities highlight the role of these structural features in the development of potent CB1 receptor antagonists.
Compound Description: BAY 59-3074 is a selective cannabinoid CB1/CB2 receptor ligand, acting as a partial agonist at both receptors. It displays antihyperalgesic and antiallodynic effects in various rat models of chronic pain, making it a potential therapeutic option for pain management.
Relevance: While structurally distinct from 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, BAY 59-3074 highlights the use of a trifluoromethyl group for modulating biological activity within a different chemical scaffold targeting cannabinoid receptors. The presence of this shared trifluoromethyl group in both compounds underscores its potential role in enhancing binding affinity or other pharmacokinetic properties.
Compound Description: This group of pyrazole derivatives was synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some of these derivatives, specifically 4-(5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiophen-2-yl)-2-(methylsulfonyl)phenol and 1-methyl-4-(4-(5-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiophen-2-yl)-2-(methylsulfonyl)phenoxy)pyrrolidin-2-one, showed moderate to good antibacterial and antifungal activities.
Relevance: Although not directly structurally related to 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, this series of pyrazole derivatives highlights the potential of this scaffold for developing compounds with antimicrobial activity. The presence of a shared trifluoromethyl group at position 3 of the pyrazole ring in both the target compound and this series suggests a possible role for this group in influencing antimicrobial properties.
Compound Description: SR 141716A, also known as rimonabant, is a potent and selective CB1 receptor antagonist. [, , , , , ] It was previously investigated as a potential treatment for obesity and smoking cessation but was withdrawn from the market due to concerns about psychiatric side effects. [, , , , , ]
Relevance: This compound shares a significant structural similarity with 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Both have a 1-(2,4-dichlorophenyl)-1H-pyrazole core, a halogenated phenyl substituent at the 5-position, and a piperidin-1-yl carboxamide group at the 3-position. These similarities emphasize the role of these structural features in the development of CB1 receptor antagonists. [, , , , , ]
Compound Description: Compound 43c emerged as a promising lead compound in a study exploring biarylpyrazole analogues as CB1 receptor antagonists for the treatment of obesity. It exhibited a nanomolar affinity for the CB1 receptor, highlighting its potential for further development.
Relevance: This compound shares crucial structural elements with 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, notably the 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-1H-pyrazole core. The shared structural features underscore the importance of these motifs in CB1 receptor antagonist design.
Compound Description: Compound 9n displayed a high affinity for CB1 receptors in a study exploring modified rimonabant derivatives as potential PET radioligands. It exhibited good selectivity for CB1 receptors, though its affinity was slightly lower compared to rimonabant.
Relevance: Though not directly matching the core structure of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, compound 9n demonstrates the impact of structural variations on CB1 receptor affinity. It shares the 1-aryl-5-aryl-1H-pyrazole-3-carboxamide scaffold, emphasizing the significance of these elements in CB1 receptor binding.
Compound Description: Compound 9m, investigated as a potential PET radioligand for CB1 receptors, surprisingly displayed a higher affinity for the translocator protein (TSPO), a protein unrelated to cannabinoid receptors. This finding highlights the potential for cross-reactivity and the challenges in designing selective ligands for specific targets.
Relevance: Despite not sharing the core structure of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, compound 9m demonstrates how subtle structural variations within the 1-aryl-5-aryl-1H-pyrazole-3-carboxamide scaffold can dramatically alter target selectivity. It emphasizes the complexities of drug design and the need for thorough evaluation of potential off-target effects.
Compound Description: ENP11, an analog of the CB1 receptor inverse agonist rimonabant, was synthesized and evaluated for its effects on food intake and core temperature in rats. It successfully reduced food intake and blocked anandamide-induced hyperphagia and hypothermia, suggesting its potential as a CB1R antagonist.
Relevance: This compound shares a significant structural resemblance with 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Both possess the 1-aryl-4-methyl-5-aryl-1H-pyrazole-3-carboxamide core and incorporate a trifluoromethyl group in their structures. The shared features highlight the importance of these moieties in the development of CB1 receptor modulators.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.